![molecular formula C16H16N4OS B2586411 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1286724-82-0](/img/structure/B2586411.png)
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article summarizes current knowledge regarding its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4S, with a molecular weight of approximately 302.41 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.
Cytotoxicity and Antitumor Effects
Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The compound has demonstrated promising results in inhibiting the growth of breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The median inhibitory concentration (IC50) values indicate that this compound exhibits significant cytotoxicity, suggesting it may be a viable candidate for further development as an anticancer agent.
The mechanisms through which this compound exerts its effects are still under investigation. However, related compounds have shown that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of Proliferation : Compounds similar to this thiadiazole have been shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can activate caspases leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G0/G1 phase.
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole compounds is often influenced by their structural characteristics. Modifications to the thiadiazole ring or the substituents attached to it can significantly alter their potency and selectivity:
- Substituent Variations : The introduction of different alkyl or aryl groups can enhance lipophilicity and improve membrane permeability.
- Ring Modifications : Alterations in the thiadiazole structure have been correlated with increased anticancer activity.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : In a recent study evaluating various thiadiazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells compared to controls treated with standard chemotherapy agents .
- Combination Therapy Trials : Research has indicated that combining this compound with established chemotherapeutics such as doxorubicin may produce synergistic effects, enhancing overall therapeutic efficacy .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction when treated with this compound, warranting further investigation into its pharmacokinetics and safety profile .
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)11-4-7-14-15(9-11)18-22-17-14/h2-4,7-9,12H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQXBWZMEUKMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.